Vertilmicin
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Overview
Description
Vertilmicin is a novel semisynthetic aminoglycoside antibiotic derived from verdamicin by N1-ethylation . It has been registered for use in China and exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria . This compound’s structure is similar to that of netilmicin, except for a methyl group at the C-6’ position .
Preparation Methods
Vertilmicin is synthesized through the N1-ethylation of verdamicin . The synthetic route involves the selective modification of the aminoglycoside structure to enhance its antibacterial properties and stability against enzymatic degradation . Industrial production methods typically involve large-scale fermentation processes followed by chemical modification to achieve the desired compound .
Chemical Reactions Analysis
Vertilmicin undergoes various chemical reactions, including acetylation, phosphorylation, and adenylation . Common reagents used in these reactions include acetyltransferases, phosphotransferases, and adenyltransferases . The major products formed from these reactions are modified aminoglycosides with altered antibacterial activity . This compound exhibits lower susceptibility to modifications by aminoglycoside-modifying enzymes compared to other aminoglycosides .
Scientific Research Applications
Vertilmicin has been extensively studied for its antibacterial properties and pharmacokinetics . It has shown potent activity against a wide range of bacterial pathogens, making it a valuable tool in the treatment of bacterial infections . In addition to its medical applications, this compound is also used in research to study bacterial resistance mechanisms and the development of new antibiotics . Its broad-spectrum activity and stability make it a promising candidate for further research and development in the field of antimicrobial therapy .
Mechanism of Action
Vertilmicin exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis . This leads to the disruption of bacterial cell growth and replication, ultimately resulting in cell death . The molecular targets of this compound include the 30S subunit of the bacterial ribosome, where it interferes with the translation process . The pathways involved in its mechanism of action are similar to those of other aminoglycosides, such as gentamicin and amikacin .
Comparison with Similar Compounds
Vertilmicin is compared with other aminoglycosides such as netilmicin, verdamicin, gentamicin, and amikacin . While this compound shares structural similarities with these compounds, it exhibits unique properties such as lower susceptibility to enzymatic modifications and higher stability . This makes this compound a valuable addition to the aminoglycoside class of antibiotics, offering potential advantages in the treatment of resistant bacterial infections .
Properties
CAS No. |
59711-97-6 |
---|---|
Molecular Formula |
C22H43N5O7 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C22H43N5O7/c1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21/h7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3/t10?,11-,12+,13-,15+,16-,17-,18+,19-,20-,21-,22+/m1/s1 |
InChI Key |
QVRLHIRFLRXFIW-OFMFRWEUSA-N |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)C(C)N)N)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)C(C)N)N)N |
Origin of Product |
United States |
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